(2R)-1-methylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2R)-1-methylpyrrolidine-2-carboxamide hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the pyrrolidine ring through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine under suitable conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methylpyrrolidine-2-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines .
Scientific Research Applications
(2R)-1-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2R)-1-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups .
Uniqueness
(2R)-1-methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties . Its chiral nature allows for selective interactions with enantioselective proteins, making it valuable in drug design and development .
Properties
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(8)6(7)9;/h5H,2-4H2,1H3,(H2,7,9);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZRYKLDIZGUOL-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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